molecular formula C5H5F3N2 B2586650 4-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1211529-61-1

4-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2586650
CAS No.: 1211529-61-1
M. Wt: 150.104
InChI Key: PITODTLPDGPWRY-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry. The compound’s structure can be represented as follows:

       N       / \   N--C   C--CF3       \ /        C 

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the trifluoroethyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be carried out using halogenating agents or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives. Substitution reactions can lead to a variety of functionalized pyrazoles with different substituents.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, the trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-(2,2,2-Trifluoroethyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring. It may exhibit different chemical reactivity and biological activity due to the presence of an additional nitrogen atom in the ring.

    4-(2,2,2-Trifluoroethyl)-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring. The absence of an additional nitrogen atom in the ring can affect its electronic properties and reactivity.

    4-(2,2,2-Trifluoroethyl)-1H-triazole: Features a triazole ring with three nitrogen atoms. This compound may have enhanced stability and different biological activities compared to the pyrazole derivative.

The uniqueness of this compound lies in its specific combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-10-3-4/h2-3H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITODTLPDGPWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-61-1
Record name 4-(2,2,2-trifluoroethyl)-1H-pyrazole
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